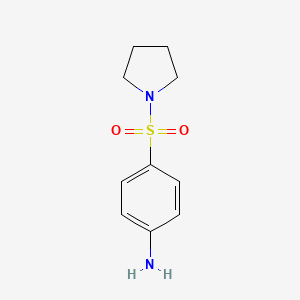

4-(Pyrrolidin-1-ylsulfonyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-1-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIWXDLCUZTDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336722 | |

| Record name | 4-(pyrrolidin-1-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88327-91-7 | |

| Record name | 4-(pyrrolidin-1-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrrolidine-1-sulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Pyrrolidin-1-ylsulfonyl)aniline chemical properties

An In-depth Technical Guide to 4-(Pyrrolidin-1-ylsulfonyl)aniline: Properties, Synthesis, and Applications in Kinase Inhibitor Development

Executive Summary

This compound is a pivotal building block in modern medicinal chemistry, primarily recognized for its integral role as a pharmacophore in the development of targeted therapeutics. This technical guide provides a comprehensive analysis of its chemical and physical properties, reactivity, and spectroscopic profile. We delve into its critical application as a conserved structural motif in a new generation of kinase inhibitors, particularly those targeting FMS-like tyrosine kinase 3 (FLT3) for the treatment of Acute Myeloid Leukemia (AML). This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insight into the causality behind its synthetic utility and biological significance, supported by detailed experimental protocols and authoritative references.

Section 1: Introduction

The quest for highly selective and potent small-molecule inhibitors for therapeutic targets remains a cornerstone of drug discovery. Within this landscape, specific structural motifs often emerge as "privileged scaffolds" due to their favorable interactions with biological targets and desirable physicochemical properties. This compound has solidified its importance as such a scaffold. It combines a nucleophilic aniline moiety, a rigidifying phenyl ring, and a sulfonamide linker attached to a saturated pyrrolidine ring. This unique combination offers a vector for molecular growth while maintaining a structural anchor that has proven highly effective in the design of kinase inhibitors.[1][2] The pyrrolidine ring itself is a versatile and widely used scaffold in drug discovery, valued for its ability to explore three-dimensional space and introduce stereochemistry.[3] This guide will synthesize the available technical data to provide a holistic view of this important research chemical.

Section 2: Physicochemical Properties

The fundamental properties of this compound define its handling, reactivity, and formulation potential. Its identity and key physical constants are summarized below.

Molecular Structure and Identity

The structure consists of a central benzene ring, para-substituted with an amino group and a pyrrolidin-1-ylsulfonyl group. This substitution pattern is crucial for its function as a linker in more complex molecules.

Caption: Chemical Structure of this compound.

Data Summary Table

All quantitative data for the compound are summarized in the table below for ease of reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [] |

| Synonyms | 4-(1-Pyrrolidinylsulfonyl)aniline | [] |

| CAS Number | 88327-91-7 | [] |

| Molecular Formula | C₁₀H₁₄N₂O₂S | [] |

| Molecular Weight | 226.30 g/mol | [] |

| Appearance | Solid | [5] |

| Boiling Point | 407.8 °C at 760 mmHg (Predicted) | [] |

| Density | 1.336 g/cm³ (Predicted) | [] |

| Melting Point | Not reported in reviewed literature. | - |

| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N | [] |

| InChI Key | JTIWXDLCUZTDFM-UHFFFAOYSA-N | [] |

Section 3: Synthesis and Reactivity

Proposed Synthesis

While the literature extensively details the use of this compound as a reactant, its own synthesis is less commonly described. A standard and chemically sound approach involves a two-step process starting from 4-nitrobenzenesulfonyl chloride.

-

Sulfonamide Formation: 4-Nitrobenzenesulfonyl chloride is reacted with pyrrolidine in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in an aprotic solvent such as dichloromethane (DCM). The pyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride. The base neutralizes the HCl byproduct.

-

Nitro Group Reduction: The resulting 1-((4-nitrophenyl)sulfonyl)pyrrolidine is then subjected to a reduction of the nitro group. Standard conditions for this transformation include catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst, Pd/C) or chemical reduction using metals in acid (e.g., SnCl₂ in HCl/Ethanol). This step selectively reduces the nitro group to the primary amine, yielding the final product.

Core Reactivity

The primary mode of reactivity exploited in drug development is the nucleophilicity of the aniline nitrogen. In the presence of a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK), the aniline is deprotonated to form a potent anionic nucleophile.[1][2] This anion readily participates in nucleophilic aromatic substitution (SNAr) reactions, displacing leaving groups (typically halogens) on electron-deficient aromatic or heteroaromatic rings. This reaction is the key step for incorporating the this compound moiety onto various heterocyclic cores, a common strategy in building kinase inhibitors.[1][6]

Caption: Typical reaction workflow utilizing this compound.

Section 4: Spectroscopic and Analytical Profile

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, pyrrolidine, and amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Aromatic (ortho to NH₂) | 6.6 - 6.8 | Doublet (d) | Shielded by the electron-donating amino group. |

| Aromatic (ortho to SO₂) | 7.5 - 7.7 | Doublet (d) | Deshielded by the electron-withdrawing sulfonyl group. |

| Pyrrolidine (α to N) | 3.1 - 3.3 | Triplet (t) | Adjacent to the electron-withdrawing sulfonamide nitrogen. |

| Pyrrolidine (β to N) | 1.8 - 2.0 | Multiplet (m) | Typical aliphatic region for pyrrolidine rings. |

| Amine (-NH₂) | 4.0 - 4.5 | Broad Singlet | Chemical shift is solvent-dependent; broad due to quadrupole moment of nitrogen and exchange. |

Note: Predicted shifts are relative to TMS and may vary based on solvent (e.g., DMSO-d₆, CDCl₃).

Predicted ¹³C NMR Spectrum

The carbon spectrum would complement the proton data, confirming the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C-NH₂) | 150 - 152 | Strongly shielded carbon attached to the amino group. |

| Aromatic (C-SO₂) | 128 - 130 | Quaternary carbon, deshielded by the sulfonyl group. |

| Aromatic (CH, ortho to NH₂) | 113 - 115 | Shielded by the electron-donating amino group. |

| Aromatic (CH, ortho to SO₂) | 128 - 130 | Deshielded by the electron-withdrawing sulfonyl group. |

| Pyrrolidine (α to N) | 47 - 49 | Carbon adjacent to the sulfonamide nitrogen. |

| Pyrrolidine (β to N) | 25 - 27 | Typical aliphatic carbon chemical shift for a five-membered ring. |

Predicted Key FT-IR Absorptions

Infrared spectroscopy is useful for identifying key functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| Amine (N-H) | 3350 - 3450 | Symmetric/Asymmetric Stretch | Characteristic strong, sharp peaks for a primary aniline. |

| Sulfonamide (S=O) | 1320 - 1350 & 1140 - 1160 | Asymmetric/Symmetric Stretch | Two strong, characteristic absorption bands for the sulfonyl group. |

| Aromatic (C=C) | 1590 - 1610 & 1490 - 1510 | In-ring Stretch | Medium to strong absorptions typical of a para-substituted benzene ring. |

| Sulfonamide (C-S) | 830 - 860 | Stretch | Often observed in the fingerprint region. |

Section 5: Applications in Drug Discovery & Medicinal Chemistry

The primary and most significant application of this compound is as a structural component in the design of kinase inhibitors.[1]

FLT3 Kinase Inhibitors for Acute Myeloid Leukemia (AML)

Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common drivers of AML, leading to constitutive kinase activation and uncontrolled cell proliferation.[2] The this compound moiety has been identified as a highly effective component of inhibitors targeting FLT3-ITD.[1][6] In numerous studies, it is used as a "conserved substituent" that is attached to various heterocyclic cores (e.g., thieno[3,2-d]pyrimidines, imidazo[1,2-b]pyridazines) to explore structure-activity relationships.[1][2] Derivatives bearing this moiety have demonstrated potent, nanomolar-range inhibitory activity against both FLT3-ITD and resistance-conferring mutants like FLT3-D835Y.[1] The antiproliferative effects of these compounds are shown to be FLT3-dependent, with high sensitivity in FLT3-ITD positive cell lines (MV4-11, MOLM-13) and significantly less activity in FLT3-independent lines.[1][2]

Other Applications

The compound also serves as a key intermediate or precursor in other areas. For instance, the related structure 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline is a known precursor and potential impurity in the synthesis of Almotriptan, a medication for migraines.[7] This highlights its utility in building complex molecules beyond the oncology space.

Section 6: Biological Context - Targeting FLT3 in AML

To appreciate the utility of this scaffold, it is crucial to understand its biological target. In healthy cells, the FLT3 receptor is activated by its ligand, leading to dimerization and autophosphorylation. This initiates downstream signaling cascades, such as PI3K/AKT and RAS/MAPK, which control cell survival, proliferation, and differentiation. In FLT3-ITD positive AML, the mutation causes the receptor to be permanently "on," even without a ligand. This leads to a constant, powerful pro-survival and proliferative signal, driving the leukemia.

Inhibitors built with the this compound scaffold are designed to bind to the ATP-binding pocket of the FLT3 kinase domain. This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation and shutting down the aberrant downstream signaling.

Caption: Simplified FLT3 signaling pathway and point of inhibition.

Section 7: Exemplary Experimental Protocol

This protocol describes a typical SNAr reaction for coupling this compound to a dichlorinated heterocycle, based on methodologies reported in the literature.[1][2]

Objective: Synthesize N-(2-chloro-thieno[3,2-d]pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)aniline.

Materials:

-

2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq)

-

This compound (1.1 eq)

-

Potassium tert-butoxide (t-BuOK) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas supply

-

Standard glassware (round-bottom flask, stir bar, condenser)

-

TLC plates (Silica gel 60 F₂₅₄)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.1 eq).

-

Solvation: Add anhydrous DMF to dissolve the aniline. The volume should be sufficient to create a stirrable solution (e.g., 0.1 M concentration).

-

Deprotonation: Cool the flask to 0 °C using an ice-water bath. Add potassium tert-butoxide (1.2 eq) portion-wise while stirring. The causality here is critical: t-BuOK is a strong, sterically hindered base that efficiently deprotonates the aniline nitrogen without acting as a competing nucleophile. The low temperature controls the exothermic reaction.

-

Addition of Electrophile: After stirring for 15-20 minutes at 0 °C, add a solution of 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in a minimum amount of anhydrous DMF dropwise.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates consumption of the starting material. The C4 position of the dichlorothienopyrimidine is more activated and thus more susceptible to nucleophilic attack, leading to regioselective substitution.

-

Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired product.

Section 8: Conclusion

This compound stands out as a deceptively simple yet highly powerful molecular scaffold. Its well-defined physicochemical properties, predictable reactivity, and proven success as a core component of potent FLT3 kinase inhibitors make it an invaluable tool for drug discovery. The insights provided in this guide—from its fundamental properties to its role in complex biological systems—underscore its importance and provide a solid foundation for its continued application in the development of next-generation targeted therapies.

Section 9: References

-

Řezáčová, A., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(15), 11133–11157. [Link]

-

PubChem. (n.d.). 4-(Pyrrolidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

Řezáčová, A., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]

-

Semantic Scholar. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hop. Retrieved from [Link]

-

Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Informatics in Medicine Unlocked, 36, 101150. [Link]

Sources

- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iris.unipa.it [iris.unipa.it]

- 5. rsc.org [rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline | CAS No- 334981-10-1 [chemicea.com]

An In-Depth Technical Guide to 4-(Pyrrolidin-1-ylsulfonyl)aniline: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-ylsulfonyl)aniline, identified by the CAS Number 88327-91-7 , is a bifunctional organic molecule that has emerged as a critical structural motif and versatile building block in medicinal chemistry.[] Its architecture, featuring a primary aromatic amine and a pyrrolidinyl sulfonamide group, provides a unique combination of physicochemical properties and synthetic handles. This guide offers a comprehensive overview of its synthesis, properties, and, most importantly, its strategic application in the design and development of targeted therapeutics, particularly in the realm of kinase inhibitors. As a Senior Application Scientist, this document is structured to provide not only procedural details but also the underlying scientific rationale that governs its utility in contemporary drug discovery programs.

Physicochemical & Structural Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective application in synthesis and drug design. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 88327-91-7 | |

| Molecular Formula | C₁₀H₁₄N₂O₂S | |

| Molecular Weight | 226.30 g/mol | |

| Boiling Point | 407.8 °C at 760 mmHg | |

| Density | 1.336 g/cm³ | |

| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N | |

| InChI Key | JTIWXDLCUZTDFM-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The synthesis of aryl sulfonamides is a cornerstone transformation in organic chemistry.[2] The most prevalent and reliable method involves the reaction of an aryl sulfonyl chloride with a primary or secondary amine. For this compound, a robust and scalable synthesis is achieved through a multi-step sequence starting from acetanilide. This approach leverages a protecting group strategy to ensure regiochemical control and avoid undesirable side reactions.

Causality of the Synthetic Strategy:

-

Amine Protection: The synthesis commences with the protection of the highly reactive amino group of aniline as an acetamide (acetanilide). Direct chlorosulfonylation of aniline is problematic because the free amino group is a strong base that would react with the chlorosulfonic acid, deactivating the ring and leading to undesired products. The acetamido group is an ortho-, para-directing activator, ensuring the incoming chlorosulfonyl group is installed at the desired para position.

-

Chlorosulfonylation: Electrophilic aromatic substitution using chlorosulfonic acid installs the sulfonyl chloride group onto the aromatic ring, yielding 4-acetamidobenzenesulfonyl chloride.

-

Sulfonamide Formation: The resultant sulfonyl chloride is a highly reactive electrophile. Its reaction with the secondary amine, pyrrolidine, proceeds via a nucleophilic attack on the sulfur atom, displacing the chloride and forming the stable sulfonamide bond.

-

Deprotection: The final step involves the hydrolysis of the acetamide protecting group under acidic or basic conditions to liberate the primary aniline, yielding the target compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol integrates standard procedures for each synthetic step, providing a reliable pathway to the target molecule.

Part 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

-

Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Connect the flask outlet to a gas trap (e.g., an inverted funnel over a beaker of aqueous sodium bicarbonate) to neutralize the evolved HCl gas.

-

Reaction: Add acetanilide (13.5 g, 0.1 mol) to the flask. Cool the flask in an ice-water bath. Slowly add chlorosulfonic acid (40 mL, 0.6 mol) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until HCl evolution ceases.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 400 g) in a large beaker with vigorous stirring. The product will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and press as dry as possible. The crude 4-acetamidobenzenesulfonyl chloride is used immediately in the next step due to its sensitivity to hydrolysis.[3]

Part 2: Synthesis of N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide

-

Setup: To a flask containing the crude, moist 4-acetamidobenzenesulfonyl chloride from the previous step, add dichloromethane (100 mL) and cool the mixture in an ice bath.

-

Reaction: In a separate beaker, dissolve pyrrolidine (14.2 g, 0.2 mol) in dichloromethane (50 mL). Add this solution dropwise to the stirred sulfonyl chloride slurry, maintaining the temperature below 10 °C.

-

Maturation: After the addition, allow the reaction to warm to room temperature and stir for an additional 3 hours.

-

Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and saturated sodium bicarbonate solution (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be recrystallized from ethanol/water.

Part 3: Hydrolysis to this compound

-

Setup: Place the N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide (0.1 mol) in a 250 mL round-bottom flask with a reflux condenser.

-

Reaction: Add a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL). Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the solution by the portion-wise addition of solid sodium bicarbonate until the pH is approximately 7-8. The product will precipitate.

-

Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure solid.

Role in Drug Discovery: A Privileged Scaffold in Kinase Inhibition

The sulfonamide functional group is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents, including antibacterial, antidiabetic, and anticancer drugs.[4][5][6] The this compound moiety has gained particular prominence as a key building block for potent and selective kinase inhibitors.

Expertise & Experience - The Causality of Its Efficacy:

-

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond acceptor (via the sulfonyl oxygens) and, in its primary or secondary form, a hydrogen bond donor (via the nitrogen). This allows it to form critical interactions with the "hinge" region of the ATP-binding pocket of many kinases, a common anchoring point for Type I and Type II inhibitors.

-

Structural Rigidity and Vectorial Projection: The sulfonamide linker holds the aniline ring and the pyrrolidine ring in a well-defined, non-planar spatial orientation. The aniline nitrogen serves as a key attachment point for the core heterocyclic scaffold of the inhibitor, projecting it into the ATP-binding site.

-

Physicochemical Modulation: The saturated, non-planar pyrrolidine ring enhances the three-dimensional character of the molecule.[7] This departure from "flatland" is often associated with improved solubility, better metabolic stability, and a higher probability of clinical success. The pyrrolidine can also engage in favorable van der Waals interactions within hydrophobic sub-pockets of the kinase.

Authoritative Grounding - Application in FLT3-ITD Inhibitors for AML:

A compelling example of its application is in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), particularly mutants with internal tandem duplications (ITD), which are key drivers in Acute Myeloid Leukemia (AML). Multiple studies describe the synthesis of diverse heterocyclic cores (e.g., imidazo[1,2-b]pyridazines, pyrazolo[1,5-a]pyrimidines) where the this compound moiety is a "conserved substituent".[8][9]

In these series, the aniline nitrogen of this compound is used to displace a halogen on a heterocyclic core via nucleophilic aromatic substitution, often facilitated by a base like potassium tert-butoxide (t-BuOK).[8][10] This reaction covalently links the critical sulfonamide-bearing fragment to the hinge-binding heterocycle. Its consistent presence across active compounds suggests it is essential for achieving high-affinity binding and potent inhibition of the target kinase.[8][9][10]

Caption: Logical role of the moiety in a generic kinase inhibitor.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of structure and purity at each stage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Key diagnostic signals include the aromatic protons of the 1,4-disubstituted ring, the methylene protons of the pyrrolidine ring, and the amine proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the aniline, the C=C stretches of the aromatic ring, and the strong, characteristic S=O stretches of the sulfonamide group (typically around 1350 and 1160 cm⁻¹).

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound, typically aiming for >95% for research applications.[]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed molecular fragment that addresses several key challenges in modern drug design. Its straightforward, scalable synthesis and its combination of a versatile synthetic handle (the aniline) with a privileged medicinal chemistry motif (the pyrrolidinyl sulfonamide) make it an invaluable tool for researchers. Its demonstrated success in the demanding field of kinase inhibitor development underscores its importance and guarantees its continued application in the pursuit of novel therapeutics.

References

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Preprints.org. [Link]

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]

- Synthesis of Sulfonamides. (2016). Royal Society of Chemistry. [Link]

- Sulfonamide: Significance and symbolism. LobbyPress. [Link]

- Sulfonamide as an Essential Functional Group in Drug Design. (2010). RSC Drug Discovery Series. [Link]

- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2012).

- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023).

- Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). Organic Letters. [Link]

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf

- Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. (2021). European Journal of Chemistry. [Link]

- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. (2023). Semantic Scholar. [Link]

- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023).

- MULTISTEP SYNTHESIS PROTECTING GROUPS. University of Massachusetts. [Link]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]

- Sulfa Antibiotics - Synthesis of Sulfanilamide. University of Missouri-St. Louis. [Link]

Sources

- 2. books.rsc.org [books.rsc.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. researchgate.net [researchgate.net]

- 6. ajchem-b.com [ajchem-b.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(Pyrrolidin-1-ylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(Pyrrolidin-1-ylsulfonyl)aniline, a key building block in medicinal chemistry. We will delve into its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Section 1: Core Molecular Attributes

This compound, with a molecular formula of C10H14N2O2S, has a molecular weight of 226.30 g/mol .[][2][3] This compound is also known by other names, including 4-(pyrrolidine-1-sulfonyl)aniline and 4-(1-Pyrrolidinylsulfonyl)aniline.[]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its application in drug design and synthesis. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C10H14N2O2S | [] |

| Molecular Weight | 226.30 g/mol | [][2][3] |

| Boiling Point | 407.8 °C at 760 mmHg | [] |

| Density | 1.336 g/cm³ | [] |

| LogP | 1.24 | [2] |

| Purity | ≥ 95% | [][2] |

| Form | Solid | [2] |

Structural Features

The structure of this compound consists of a central aniline ring substituted with a pyrrolidin-1-ylsulfonyl group at the para position. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in medicinal chemistry due to its ability to introduce three-dimensionality and stereochemical complexity into molecules.[4][5]

Sources

- 2. Hit2Lead | this compound | CAS# 88327-91-7 | MFCD00277212 | BB-3003047 [hit2lead.com]

- 3. 3-(Pyrrolidin-1-ylsulphonyl)aniline | C10H14N2O2S | CID 2794790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

An In-Depth Technical Guide to 4-(Pyrrolidin-1-ylsulfonyl)aniline: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(pyrrolidin-1-ylsulfonyl)aniline, a key building block in contemporary medicinal chemistry. Its IUPAC name is This compound . This document details the compound's physicochemical properties, provides a robust, validated protocol for its synthesis and characterization, and explores its critical role as a pharmacophore in the development of targeted therapeutics, particularly kinase inhibitors. By synthesizing established data with practical insights, this guide serves as an essential resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, and anticancer properties. The 4-aminobenzenesulfonamide core, in particular, has proven to be a versatile scaffold for the development of targeted therapies. This compound emerges as a significant derivative within this class, offering a unique combination of structural rigidity and favorable physicochemical properties that are advantageous for molecular recognition by biological targets. Its incorporation into advanced drug candidates, notably as a conserved moiety in potent kinase inhibitors, underscores its importance in modern drug discovery campaigns.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for predicting its influence on the pharmacokinetic profile of derivative compounds.

| Property | Value | Source |

| IUPAC Name | This compound | BOC Sciences[] |

| CAS Number | 88327-91-7 | BOC Sciences[] |

| Molecular Formula | C₁₀H₁₄N₂O₂S | BOC Sciences[] |

| Molecular Weight | 226.30 g/mol | BOC Sciences[] |

| Boiling Point | 407.8 °C at 760 mmHg | BOC Sciences[] |

| Density | 1.336 g/cm³ | BOC Sciences[] |

| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N | BOC Sciences[] |

| InChI | InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2 | BOC Sciences[] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the nucleophilic substitution of a sulfonyl chloride with pyrrolidine. The following protocol is a validated, self-validating system for the reliable production of this key intermediate.

Synthetic Workflow

Sources

An In-Depth Technical Guide to 4-(Pyrrolidin-1-ylsulfonyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(pyrrolidin-1-ylsulfonyl)aniline, a key building block in contemporary medicinal chemistry. The document details its chemical identity, including its SMILES string, and offers a plausible, detailed synthetic protocol. Key physicochemical properties are summarized, and its significant role as a versatile scaffold in the design and synthesis of targeted therapeutics, particularly kinase inhibitors, is thoroughly explored. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing both foundational knowledge and practical insights into the utility of this important molecule.

Introduction: The Significance of the Pyrrolidinylsulfonyl-Aniline Scaffold

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for effective exploration of chemical space.[1][2] When incorporated into larger molecular frameworks, the pyrrolidine moiety can impart favorable physicochemical properties, such as improved solubility and metabolic stability, and can provide crucial steric and electronic interactions with biological targets.[1][3] The sulfonamide linkage, another critical functional group, is a cornerstone of drug design, known for its ability to act as a hydrogen bond donor and acceptor, and for its chemical stability.

The combination of these two motifs in the form of a this compound core creates a versatile and powerful building block for the synthesis of a diverse array of biologically active compounds. The aniline functional group provides a convenient handle for further chemical elaboration, allowing for the facile introduction of various pharmacophoric elements. This strategic positioning of reactive and interactive groups makes this compound a sought-after intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.[4]

Chemical Identity and Properties

SMILES String and Molecular Structure

The Simplified Molecular Input Line Entry System (SMILES) string for this compound is a concise and unambiguous representation of its two-dimensional structure.

Canonical SMILES String: C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N[5]

This string precisely describes the connectivity of the atoms within the molecule: a pyrrolidine ring (C1CCN(C1)) is attached via its nitrogen atom to a sulfonyl group (S(=O)(=O)), which in turn is connected to a para-substituted aniline ring (C2=CC=C(C=C2)N).

Molecular Structure of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 1-(4-Nitrophenylsulfonyl)pyrrolidine

-

To a stirred solution of pyrrolidine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-(4-nitrophenylsulfonyl)pyrrolidine.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate as a solid. A similar procedure is described in a patent for the synthesis of N-(4-nitrobenzenesulfonyl)benzhydrylamine. [6] Step 2: Synthesis of this compound

-

Dissolve the 1-(4-nitrophenylsulfonyl)pyrrolidine (1.0 equivalent) obtained from Step 1 in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Alternatively, the reduction can be carried out using a metal/acid system, such as iron powder in the presence of hydrochloric acid. [7]5. Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound moiety is a prominent feature in the design of numerous kinase inhibitors, which are a class of targeted therapeutics that have revolutionized the treatment of cancer and other diseases. The sulfonamide group often engages in crucial hydrogen bonding interactions within the hinge region of the kinase active site, while the aniline nitrogen serves as an attachment point for various heterocyclic systems that occupy the ATP-binding pocket.

Inhibition of FLT3 Kinase in Acute Myeloid Leukemia (AML)

A notable application of this compound is in the synthesis of inhibitors of FMS-like tyrosine kinase 3 (FLT3), particularly for the treatment of acute myeloid leukemia (AML). [4]Internal tandem duplication (ITD) mutations in the FLT3 gene are common in AML and lead to constitutive activation of the kinase, driving cancer cell proliferation.

Researchers have utilized this compound as a key starting material to synthesize a variety of heterocyclic compounds, including imidazo[1,2-b]pyridazines, that exhibit potent inhibitory activity against FLT3-ITD. [4]In these derivatives, the this compound group is conserved and plays a critical role in anchoring the inhibitor to the kinase. [4]

Structure-Activity Relationship (SAR) Insights

The general structure-activity relationship for many kinase inhibitors incorporating the this compound scaffold can be summarized as follows:

-

Sulfonamide Group: Essential for hydrogen bonding with the kinase hinge region.

-

Aniline Nitrogen: Provides a point of attachment for diverse heterocyclic systems that can be modified to optimize potency and selectivity.

-

Pyrrolidine Ring: Occupies a solvent-exposed region and can be modified to fine-tune physicochemical properties such as solubility and cell permeability.

The modular nature of this scaffold allows for systematic medicinal chemistry efforts to optimize the overall pharmacological profile of the resulting drug candidates.

Conclusion

This compound, with its unique combination of a pyrrolidine ring, a sulfonamide linker, and a reactive aniline group, stands out as a highly valuable and versatile building block in modern drug discovery. Its straightforward synthesis and its proven utility in the development of potent and selective kinase inhibitors underscore its importance for medicinal chemists. This technical guide has provided a detailed overview of its chemical identity, a practical synthetic protocol, and a discussion of its key applications, aiming to facilitate its effective utilization in the ongoing quest for novel and improved therapeutics.

References

- Kratochvilova, I., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(15), 11133–11157. [Link]

- Krishnan, S., et al. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry, 12(4), 419-431. [Link]

- PrepChem (n.d.). Synthesis of 4-aminobenzenesulfonamide.

- Pollastri, M. P., et al. (2017). Optimization of physicochemical properties for 4-anilinoquinazoline inhibitors of trypanosome proliferation. European Journal of Medicinal Chemistry, 141, 469-480. [Link]

- Al-Omair, M. A., & Al-Ghamdi, A. M. (2016). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 21(11), 1548. [Link]

- El-Sayed, M. A., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 14(1), 1-12. [Link]

- Patel, K. D., et al. (2016). Classical and microwave assisted synthesis of new 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide derivatives and their antimicrobial activities.

- Ahankar, H., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 18(12), 3582-3593. [Link]

- PubChem (n.d.). 3-(Pyrrolidin-1-ylsulphonyl)aniline.

- Azam, F., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 646-661. [Link]

- Google Patents (2003). Process for the removal of nitrobenzenesulfonyl. EP1321454A1.

- Nfor, E. N., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-10. [Link]

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

- Organic Chemistry Portal (n.d.). Pyrrolidine synthesis.

Sources

- 1. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 3. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of Physicochemical Properties for 4-Anilinoquinazoline Inhibitors of Trypanosome Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

A Technical Guide to the Spectral Analysis of 4-(Pyrrolidin-1-ylsulfonyl)aniline

Introduction: Elucidating the Molecular Signature

4-(Pyrrolidin-1-ylsulfonyl)aniline is a bifunctional organic compound featuring a primary aromatic amine and a sulfonamide group. This structure makes it a valuable building block in medicinal chemistry and materials science, often incorporated into larger molecules to modulate properties like solubility, receptor binding, and pharmacokinetic profiles. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted analytical approach.

This guide provides an in-depth examination of the expected spectral data for this compound, serving as a benchmark for its characterization. We will explore the theoretical underpinnings and practical considerations for interpreting its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind peak assignments and the logic of experimental design are emphasized to provide a field-proven perspective on molecular characterization.

Molecular Structure and Mass Spectrometry (MS)

Mass spectrometry is the first step in structural elucidation, providing the molecular weight of the compound and offering insights into its fragmentation patterns.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₁₀H₁₄N₂O₂S), the expected mass spectrum would be dominated by the molecular ion peak.

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₁₀H₁₄N₂O₂S | Derived from elemental composition.[] |

| Molecular Weight | 226.30 g/mol | Sum of atomic weights.[] |

| Monoisotopic Mass | 226.0779 g/mol | Calculated mass using the most abundant isotopes. |

| Expected [M]⁺ Peak | m/z 226.08 | The molecular ion peak in a low-resolution MS. |

| Expected [M+H]⁺ Peak | m/z 227.09 | The protonated molecular ion, common in ESI-MS. |

Key Fragmentation Pathways

Under electron ionization (EI), the molecule is expected to fragment at its weakest bonds. Key fragment ions would likely arise from:

-

Benzylic Cleavage: Loss of the pyrrolidinylsulfonyl group to give an aniline radical cation (m/z 92).

-

Sulfur-Nitrogen Cleavage: Fission of the S-N bond, potentially leading to fragments corresponding to the pyrrolidine ring (m/z 70) and the 4-aminobenzenesulfonyl cation (m/z 156).

Caption: A generalized workflow for acquiring a mass spectrum.

Experimental Protocol: ESI-MS

This protocol is designed for acquiring a high-resolution mass spectrum using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrument Calibration: Calibrate the mass analyzer using a known standard solution (e.g., sodium trifluoroacetate) to ensure high mass accuracy.

-

Method Setup:

-

Ionization Mode: Positive ESI mode is chosen to protonate the basic aniline nitrogen, forming [M+H]⁺.

-

Capillary Voltage: Set to 3.5-4.5 kV.

-

Drying Gas: Use nitrogen at a flow rate of 8-12 L/min and a temperature of 300-350 °C.

-

Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.

-

Data Analysis: Identify the [M+H]⁺ peak and compare its measured exact mass to the theoretical value (227.0852 for [C₁₀H₁₅N₂O₂S]⁺). A mass error below 5 ppm provides strong evidence for the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of bonds within a molecule. It is an excellent tool for rapidly confirming the presence of key functional groups.

Predicted IR Absorption Bands

The structure of this compound contains several IR-active functional groups. The expected absorption bands are summarized below, with comparisons to similar structures like 4-aminobenzenesulfonamide.[2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3450 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A characteristic doublet, confirming the presence of the aniline moiety. |

| 2980 - 2850 | C-H Stretch (aliphatic) | Pyrrolidine Ring | Indicates the saturated C-H bonds of the pyrrolidinyl group. |

| 1620 - 1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) | Complements the N-H stretching bands. |

| 1350 - 1310 | S=O Stretch (asymmetric) | Sulfonamide (-SO₂N) | A strong, sharp absorption band, highly characteristic of the sulfonamide group. |

| 1170 - 1140 | S=O Stretch (symmetric) | Sulfonamide (-SO₂N) | The second strong, sharp band confirming the sulfonamide. |

| 850 - 810 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene | Indicates para-substitution on the aromatic ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum for the characteristic peaks listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling patterns, and integrations, an unambiguous structural assignment can be made.

Caption: Molecular structure with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted based on the distinct electronic environments of the protons. The spectrum would be acquired in a solvent like DMSO-d₆, which can solubilize the compound and has a well-defined residual peak.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Interpretation & Rationale |

| H-a | ~1.80 | Quintet (p) | 4H | Protons on C2' and C3' of the pyrrolidine ring. They are coupled to each other and to the H-b protons, resulting in overlapping multiplets often appearing as a quintet. |

| H-b | ~3.20 | Triplet (t) | 4H | Protons on C1' and C4' adjacent to the nitrogen. The electron-withdrawing sulfonamide group deshields them relative to H-a. Coupled to H-a protons. |

| -NH₂ | ~6.00 | Broad Singlet (br s) | 2H | The primary amine protons. The chemical shift is variable and depends on concentration and temperature. The signal is often broad due to quadrupole coupling with the nitrogen and chemical exchange. |

| H-c | ~6.70 | Doublet (d) | 2H | Aromatic protons ortho to the electron-donating -NH₂ group. They are shielded and appear upfield. Coupled to H-d protons (J ≈ 8.5 Hz). |

| H-d | ~7.55 | Doublet (d) | 2H | Aromatic protons ortho to the electron-withdrawing -SO₂N group. They are significantly deshielded and appear downfield. Coupled to H-c protons (J ≈ 8.5 Hz). |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon Label | Predicted δ (ppm) | Interpretation & Rationale |

| C2', C3' | ~25.0 | Aliphatic carbons in the pyrrolidine ring. |

| C1', C4' | ~47.5 | Aliphatic carbons adjacent to the nitrogen, deshielded by the sulfonamide group. |

| C3, C5 | ~113.5 | Aromatic carbons ortho to the -NH₂ group, shielded by its electron-donating effect. |

| C2, C6 | ~128.5 | Aromatic carbons ortho to the -SO₂N group, deshielded by its electron-withdrawing effect. |

| C1 | ~126.0 | The ipso-carbon attached to the sulfonamide group. Its chemical shift is influenced by the heavy sulfur atom. |

| C4 | ~152.0 | The ipso-carbon attached to the amine group, significantly deshielded by the nitrogen atom. |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00 ppm) if quantitative analysis is needed.

-

Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 400 or 500 MHz).[3] The instrument should be tuned to the correct frequency for the chosen solvent, and the magnetic field should be shimmed to ensure homogeneity and high resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically adequate for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, several hundred to a few thousand scans may be required.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C). Integrate the ¹H NMR signals.

Conclusion

The collective analysis of MS, IR, and NMR data provides a comprehensive and definitive characterization of this compound. Mass spectrometry confirms the molecular weight and elemental formula. IR spectroscopy provides rapid verification of the key amine and sulfonamide functional groups. Finally, ¹H and ¹³C NMR spectroscopy offers an unambiguous map of the molecular structure, confirming the connectivity and substitution pattern. The protocols and predicted data within this guide serve as a robust framework for researchers to validate the identity and purity of this important chemical building block.

References

- Klivon. (n.d.). 4-(Pyrrolidin-1-ylsulfonylmethyl)aniline | CAS Number 334981-10-1.

- Krajcovicova, S., et al. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central.

- PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 4-Amino-N-methylbenzenesulfonamide | 1709-52-0.

- SpectraBase. (n.d.). 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. Wiley.

- LGC Standards. (n.d.). 4-(Pyrrolidin-1-ylsulfonylmethyl)aniline.

- LGC Standards. (n.d.). 4-(Pyrrolidin-1-ylsulfonylmethyl)aniline.

- Krishnan, S., et al. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry.

- Moschitto, M., et al. (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv.

- Xu, X. H., et al. (2022). Visible-Light-Mediated Late-Stage Sulfonylation of Anilines with Sulfonamides. Organic Letters.

- Moschitto, M., et al. (2023). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.

- PubChem. (n.d.). 4-Amino-N-(1,1-dimethylethyl)benzenesulfonamide. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-amino-N-(1-phenylethyl)benzenesulfonamide. National Center for Biotechnology Information.

- Iwana, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

Sources

The Biological Versatility of the 4-(Pyrrolidin-1-ylsulfonyl)aniline Scaffold: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide:

Abstract

The 4-(pyrrolidin-1-ylsulfonyl)aniline moiety has emerged as a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in the design of targeted therapeutics. Its unique combination of a flexible, sp3-rich pyrrolidine ring and a well-established sulfonamide group provides a versatile platform for engaging with a diverse array of biological targets. This guide synthesizes current research to provide an in-depth analysis of the biological activities associated with derivatives of this scaffold. We will explore its role in the development of potent kinase inhibitors for oncology, highly selective carbonic anhydrase inhibitors, and agents with anti-inflammatory and antimicrobial potential. Through a detailed examination of structure-activity relationships (SAR), mechanisms of action, and field-proven experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the technical insights necessary to leverage this privileged scaffold in future therapeutic design.

Introduction: The this compound Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent feature in natural products and synthetic drugs.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, which is increasingly recognized as a key strategy for achieving target selectivity and favorable drug-like properties.[2] When combined with a sulfonylaniline core, the resulting this compound structure presents two key features for molecular recognition:

-

The Sulfonamide Group: A classic zinc-binding group (ZBG) and a potent hydrogen bond donor/acceptor. This functionality is the cornerstone of its activity against metalloenzymes, most notably the carbonic anhydrases.[3][4]

-

The Pyrrolidine Ring: This saturated heterocycle contributes to the molecule's spatial arrangement and can be crucial for establishing van der Waals interactions, modulating solubility, and influencing the overall conformation to fit into specific binding pockets.[1][2]

This guide will dissect the major therapeutic areas where this scaffold has made a significant impact, beginning with its most prominent role in the inhibition of key oncological targets.

Kinase Inhibition in Oncology: Targeting FLT3 in Acute Myeloid Leukemia (AML)

One of the most successful applications of the this compound scaffold is in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are found in approximately 20-25% of AML patients and are associated with a poor prognosis due to ligand-independent kinase activation and promotion of leukemic cell proliferation.[5]

Mechanism of Action and Scaffold Hopping

Derivatives incorporating the this compound moiety have been identified as potent FLT3-ITD inhibitors. In many successful designs, this group is conserved while the core heterocyclic scaffold is varied (a "scaffold hopping" approach) to optimize potency, selectivity, and pharmacokinetic properties.[6] These compounds act as ATP-competitive inhibitors, occupying the kinase's active site and preventing the phosphorylation of downstream signaling proteins, thereby inhibiting proliferation and inducing apoptosis in FLT3-ITD-positive cancer cells.[7]

Below is a conceptual workflow illustrating the role of these inhibitors in the FLT3 signaling pathway.

Caption: Inhibition of the constitutively active FLT3-ITD pathway.

Structure-Activity Relationship (SAR) and Biological Data

Research has shown that attaching the this compound group to various heterocyclic cores, such as imidazo[1,2-b]pyridazine, yields potent inhibitors.[6] The pyrrolidine sulfonamide moiety often anchors the molecule within the kinase hinge region, while modifications to the heterocyclic core and other substituents are used to enhance potency and selectivity over other kinases like c-KIT.[7]

| Compound Class | Target Kinase | IC₅₀ (µM) | Antiproliferative GI₅₀ (µM) (MV4-11 cells) | Reference |

| Imidazo[1,2-b]pyridazine Deriv. (29a) | FLT3-ITD | 0.003 | 0.007 | [6] |

| Imidazo[1,2-b]pyridazine Deriv. (30) | FLT3-ITD | 0.002 | 0.004 | [6] |

| Pyrazolo[1,5-a]pyrimidine Deriv. (14) | FLT3-ITD | 0.140 | 0.450 | [5][6] |

| Imidazo[4,5-b]pyridine Deriv. (18a) | FLT3-ITD | 0.130 | 1.800 | [5][6] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

The causality behind this experiment is to directly measure the potency of a compound against the purified target enzyme, independent of cellular factors. This provides a clean IC₅₀ value, which is essential for initial SAR assessment.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant FLT3-ITD kinase.

Materials:

-

Recombinant human FLT3-ITD enzyme

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Methodology:

-

Compound Preparation: Perform serial dilutions of the test compounds in DMSO, followed by a final dilution in kinase buffer to the desired concentrations.

-

Reaction Setup: To each well of a 384-well plate, add:

-

5 µL of test compound dilution.

-

5 µL of a solution containing the FLT3-ITD enzyme and substrate.

-

-

Initiation: Start the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the enzyme to ensure competitive binding can be accurately measured.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

-

-

Data Analysis: Measure the luminescence signal. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of CO₂.[4] CAs are involved in numerous physiological processes, and their dysregulation is linked to glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[8][9]

Mechanism of Action

The primary sulfonamide moiety (R-SO₂NH₂) is isosteric to the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, while the sulfonyl oxygens form hydrogen bonds with key amino acid residues (e.g., Thr199 in hCA II), effectively blocking the enzyme's function.[3] Derivatives of this compound leverage this mechanism, with the substituted aniline and pyrrolidine portions extending into other regions of the active site, which can be exploited to achieve isoform selectivity.

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

Isoform Selectivity and Biological Data

Different CA isoforms are expressed in different tissues and cellular compartments. Achieving selectivity is crucial for minimizing off-target effects. For example, inhibiting cytosolic hCA II is linked to diuretic and anti-glaucoma effects, while inhibiting tumor-associated transmembrane isoforms hCA IX and hCA XII is a strategy for cancer therapy.[8][10] The tail of the inhibitor, in this case, the this compound moiety and its derivatives, plays a critical role in establishing unique interactions that confer this selectivity.

| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Pyrazolo[4,3-c]pyridine Deriv. (1f) | 81.1 | 11.4 | 79.6 | 34.5 | [10] |

| Pyrazolo[4,3-c]pyridine Deriv. (1g) | 58.8 | 105.7 | 90.1 | 68.8 | [10] |

| Pyridazinone Deriv. (3) | 23.5 | 5.1 | 29.8 | 8.3 | [4] |

| Pyridazinone Deriv. (7a) | 48.3 | 8.3 | 45.2 | 10.5 | [4] |

| Acetazolamide (Standard) | 250 | 12.0 | 25.0 | 5.7 | [4][10] |

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This biophysical assay directly measures the catalytic rate of the enzyme. It is the gold standard for determining the inhibition constants (Kᵢ) for CA inhibitors because it measures the fundamental enzymatic reaction in real-time.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for a specific human CA isoform.

Materials:

-

Purified recombinant hCA isoform (e.g., hCA II)

-

CO₂-saturated water

-

Assay buffer (e.g., TAPS or MOPS, with Na₂SO₄ for ionic strength)

-

pH indicator (e.g., 4-nitrophenol)

-

Test compounds dissolved in DMSO

-

Stopped-flow spectrophotometer

Methodology:

-

Reagent Preparation:

-

Solution A: Prepare the assay buffer containing the hCA enzyme at a fixed concentration and the pH indicator. Add the test compound at various concentrations.

-

Solution B: Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

-

-

Instrument Setup: Equilibrate the stopped-flow instrument to 25°C. Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λ_max (e.g., 400 nm for 4-nitrophenol).

-

Measurement:

-

Rapidly mix equal volumes of Solution A and Solution B in the stopped-flow apparatus.

-

The hydration of CO₂ to carbonic acid causes a drop in pH, which is monitored as a change in the indicator's absorbance over time.

-

Record the initial rates of the reaction (the slope of the absorbance vs. time curve).

-

-

Data Analysis:

-

Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to a DMSO control (uninhibited reaction).

-

Plot the percentage of activity against the inhibitor concentration.

-

Determine the IC₅₀ from this plot.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/K_m), where [S] is the substrate (CO₂) concentration and K_m is the Michaelis-Menten constant for the enzyme.

-

Other Investigated Biological Activities

While kinase and carbonic anhydrase inhibition are the most deeply explored areas, the this compound scaffold and its close relatives have shown promise in other therapeutic domains.

-

Anti-inflammatory Activity: By incorporating the related 4-(methylsulfonyl)aniline pharmacophore into structures resembling known NSAIDs, researchers have created derivatives with significant in vivo anti-inflammatory activity, suggesting a potential for COX-2 inhibition.[11] Further studies have explored new pyrrolidine derivatives for their effects on COX-1 and COX-2 enzymes.[12]

-

Antimicrobial Activity: The pyrrolidine scaffold is a known feature in many antibacterial agents.[13] While specific data on this compound derivatives is emerging, related pyrazole derivatives have shown potent activity against Gram-positive bacteria.[14] This suggests a potential avenue for future exploration, possibly by designing derivatives that inhibit bacterial-specific enzymes.

-

Antimicrotubule Agents: In a notable structural variation, replacing the aniline's amino group with an ester or amide linkage and modifying the pyrrolidine to a pyrrolidin-2-one has yielded potent antimicrotubule agents. These compounds disrupt microtubule polymerization by binding to the colchicine-binding site, leading to G2/M cell cycle arrest and potent antiproliferative activity against cancer cell lines.[15]

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of modular design in medicinal chemistry. Its proven success in generating potent and selective inhibitors of kinases and carbonic anhydrases underscores its value as a privileged structure. The inherent drug-like properties of the pyrrolidine ring, combined with the versatile binding capabilities of the sulfonamide group, provide a robust foundation for therapeutic innovation.

Future research should focus on several key areas:

-

Multi-Target Agents: Given the scaffold's activity against both kinases and carbonic anhydrases, designing dual-inhibitors could be a powerful strategy for complex diseases like cancer, simultaneously targeting signaling pathways and the tumor microenvironment.

-

Exploring New Target Space: The scaffold's potential in anti-inflammatory and antimicrobial applications remains relatively underexplored. Systematic screening and rational design could uncover novel activities against targets like bacterial enzymes or inflammatory mediators.

-

Pharmacokinetic Optimization: Further chemical modifications to the pyrrolidine and aniline rings could be used to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading to candidates with improved oral bioavailability and in vivo efficacy.

By continuing to explore the chemical space around this versatile core, the scientific community can unlock new therapeutic opportunities and develop next-generation medicines for a range of challenging diseases.

References

- Kratochvil, M., Sabat, M., Dibus, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link][6]

- Kratochvil, M., Sabat, M., Dibus, M., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Semantic Scholar. [Link][5]

- Ialongo, C., & D'Agostino, V. G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link][2]

- Abdel-Aziz, A. A.-M., El-Azab, A. S., & El-Tahir, K. E.-H. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules. [Link][11]

- Cheng, X.-C., Wang, Q., Fang, H., et al. (2008). Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry. [Link][16]

- Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review.

- Leclerc, S., Bareil, C., Boulahjar, R., et al. (2021). Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. European Journal of Medicinal Chemistry. [Link][15]

- Kazoka, D., Kaņepe, I., Tars, K., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry. [Link][3]

- D'Ascenzio, M., Carradori, S., De Monte, C., et al. (2019). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link][10]

- El-Sayed, M. A., El-Gamal, M. I., Al-Fayoumi, S., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Scientific Reports. [Link][4]

- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega. (2023). [Link][14]

- Angeli, A., Pinteala, M., Maier, S. S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link][8]

- Ialongo, C., & D'Agostino, V. G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link][1]

- Kumar, A., Singh, A., Kumar, R., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports. [Link][12]

- Rana, S., Vo, Q. D., Talluri, S., et al. (2021). The Glitazone Class of Drugs as Carbonic Anhydrase Inhibitors—A Spin-Off Discovery from Fragment Screening. Molecules. [Link][9]

- Wang, J., Pan, X., Song, Y., et al. (2021). Discovery of a Potent and Selective FLT3 Inhibitor (Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide with Improved Drug-like Properties and Superior Efficacy in FLT3-ITD-Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link][7]

Sources

- 1. iris.unipa.it [iris.unipa.it]